AT2 Receptor Selectivity: 30-Fold Higher Affinity for AT2R vs. AT1R Compared with Angiotensin II
Angiotensin III exhibits a 30-fold higher affinity for AT2 receptors compared with AT1 receptors in HEK293 cells stably transfected with recombinant human receptors, whereas angiotensin II displays a less pronounced selectivity profile and binds both receptor subtypes with comparable high affinity. In systematic competition binding assays using 125I-[Sar1Ile8]AngII, both Ang II and Ang III showed high affinity for AT1R; however, at AT2R, the relative affinity ranking placed Ang II ≥ Ang III, with Ang III demonstrating substantially greater selectivity for AT2R over AT1R compared with Ang II [1]. Ang IV and angiotensin-(1-7) exhibited only modest affinity at AT2R and negligible affinity at AT1R [2]. Vendor technical specifications further corroborate the 30-fold AT2R:AT1R affinity ratio for Ang III in HEK293 cell systems .
| Evidence Dimension | AT2R:AT1R affinity selectivity ratio |
|---|---|
| Target Compound Data | Ang III: approximately 30-fold higher affinity for AT2R compared with AT1R |
| Comparator Or Baseline | Ang II: high affinity for both AT1R and AT2R without pronounced subtype selectivity; Ang IV: low affinity at AT1R, modest affinity at AT2R |
| Quantified Difference | Ang III ≈ 30-fold AT2R-selective; Ang II shows comparable high affinity at both subtypes; Ang IV shows negligible AT1R binding |
| Conditions | HEK293 cells stably transfected with recombinant human AT1R or AT2R; competition binding with 125I-[Sar1Ile8]AngII |
Why This Matters
This receptor selectivity profile defines Ang III as the preferred endogenous agonist for AT2R-mediated signaling studies and enables dissection of AT2R-specific pathways with reduced confounding AT1R activation.
- [1] Bosnyak S, Jones ES, Christopoulos A, et al. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. Clin Sci (Lond). 2011;121(7):297-303. View Source
- [2] Bosnyak S, Jones ES, Christopoulos A, et al. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. Clin Sci (Lond). 2011;121(7):297-303. View Source
